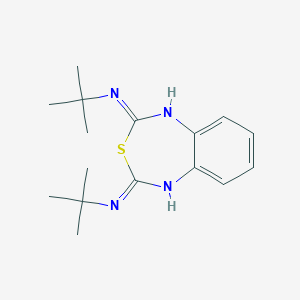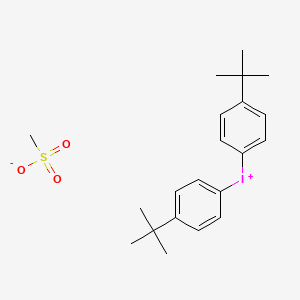
Bis(4-tert-butylphenyl)iodanium methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-tert-butylphenyl)iodanium methanesulfonate is an organoiodine compound that is widely used in various chemical applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-tert-butylphenyl)iodanium methanesulfonate typically involves the reaction of iodine with 4-tert-butylbenzene in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to room temperature. Trifluoromethanesulfonic acid (TfOH) is then added to the reaction mixture to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-tert-butylphenyl)iodanium methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound is known for its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include m-CPBA, TfOH, and various nucleophiles. Reaction conditions typically involve low to moderate temperatures and the use of solvents like dichloromethane or diethyl ether .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iodinated aromatic compounds, while substitution reactions can produce a variety of substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
Bis(4-tert-butylphenyl)iodanium methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a cationic photoinitiator and photoacid generator in polymer chemistry and materials science.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of medicinal compounds.
Industry: The compound finds applications in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Bis(4-tert-butylphenyl)iodanium methanesulfonate involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can initiate various chemical reactions, such as polymerization or cross-linking, by interacting with molecular targets and pathways in the reaction medium .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Diphenyliodonium triflate
- Bis(4-methylphenyl)iodonium hexafluorophosphate
Uniqueness
Bis(4-tert-butylphenyl)iodanium methanesulfonate is unique due to its specific reactivity and stability under various conditions. Compared to similar compounds, it offers distinct advantages in terms of its ability to generate reactive intermediates efficiently and its compatibility with a wide range of solvents and reaction conditions .
Propiedades
Número CAS |
565469-32-1 |
|---|---|
Fórmula molecular |
C21H29IO3S |
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
bis(4-tert-butylphenyl)iodanium;methanesulfonate |
InChI |
InChI=1S/C20H26I.CH4O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-5(2,3)4/h7-14H,1-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
JPAKGNVYASTTEN-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


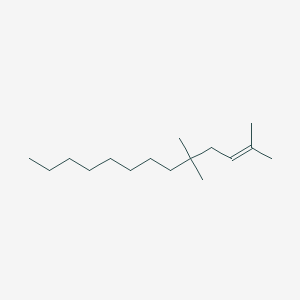
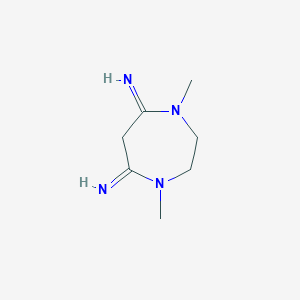
![[1,1'-Biphenyl]-2-carboxylic acid, butyl ester](/img/structure/B14223469.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)

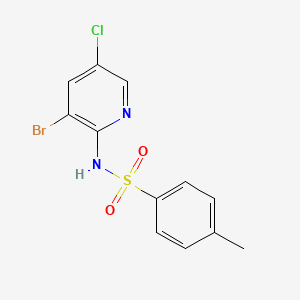

![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)
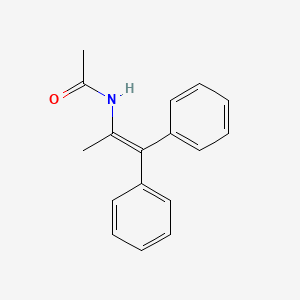
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)
